![molecular formula C14H10O B13131654 2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
2H-Phenanthro[1,10a-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Phenanthro[1,10a-b]oxirene: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure that includes both phenanthrene and oxirene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Phenanthro[1,10a-b]oxirene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of isoflavones and hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is advantageous due to its catalyst-free nature, short synthetic routes, mild reaction conditions, and easy work-up.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes are likely to be employed. These methods would focus on maximizing yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2H-Phenanthro[1,10a-b]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2H-Phenanthro[1,10a-b]oxirene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions due to its unique structural features.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Phenanthro[1,10a-b]oxirene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways. In a chemical setting, it may act as a reactive intermediate in various reactions.
Comparison with Similar Compounds
2H-Phenanthro[9,10-c]pyrazole: This compound shares a similar fused ring structure but includes a pyrazole moiety instead of an oxirene moiety.
2H-Chromene: This compound includes a fused ring structure with a pyran moiety and is known for its stability and biological activity.
Uniqueness: 2H-Phenanthro[1,10a-b]oxirene is unique due to its specific fused ring structure that includes both phenanthrene and oxirene moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C14H10O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
15-oxatetracyclo[8.5.0.01,14.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-5-11-10(4-1)8-9-14-12(11)6-3-7-13(14)15-14/h1-2,4-9H,3H2 |
InChI Key |
IODUEVVOCOMCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3C=CC24C(=C1)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
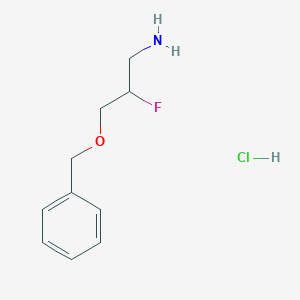

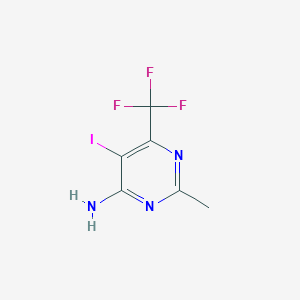
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
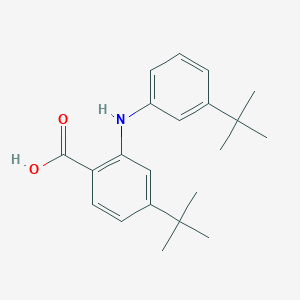
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
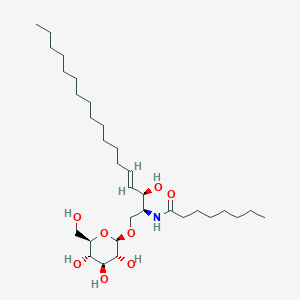
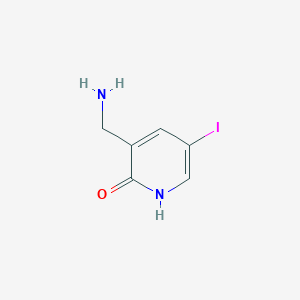
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)

![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
